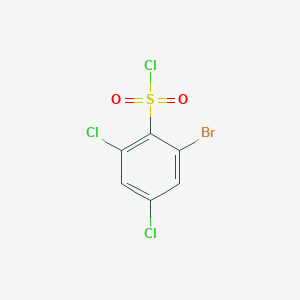

2-Bromo-4,6-dichlorobenzenesulfonyl chloride

Description

The exact mass of the compound 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4,6-dichlorobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,6-dichlorobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4,6-dichlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3O2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBOGDGDIZUVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372086 | |

| Record name | 2-bromo-4,6-dichlorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-53-7 | |

| Record name | 2-Bromo-4,6-dichlorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-4,6-dichlorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 351003-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Arylsulfonyl Chlorides in Medicinal Chemistry

In the landscape of modern drug discovery, arylsulfonyl chlorides serve as indispensable building blocks for the synthesis of a diverse array of therapeutic agents. The sulfonamide functional group, readily accessible from the reaction of a sulfonyl chloride with an amine, is a cornerstone of medicinal chemistry, present in a significant portion of commercially available drugs.[1] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The specific substitution pattern on the aryl ring of the sulfonyl chloride provides a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of a drug candidate, such as its potency, selectivity, and metabolic stability.

This technical guide focuses on a particularly intriguing and strategically functionalized reagent: 4-Bromo-2,6-dichlorobenzenesulfonyl chloride . The presence of three halogen atoms—one bromine and two chlorine atoms—at specific positions on the benzene ring offers a unique combination of steric and electronic properties, making it a valuable synthon for creating complex molecular architectures. The ortho-dichlorination pattern sterically hinders the sulfonyl group, which can influence reaction kinetics and the conformational preferences of the resulting sulfonamides. The para-bromo substituent provides an additional reactive handle for subsequent cross-coupling reactions, enabling late-stage diversification of drug candidates.

This document provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, with a particular emphasis on its utility in the field of drug development.

Physicochemical Properties of 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a white to off-white crystalline solid that is sensitive to moisture.[4] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂BrCl₃O₂S | |

| Molecular Weight | 324.41 g/mol | [4] |

| CAS Number | 351003-54-8 | |

| Appearance | White to cream crystals or powder | [5] |

| Melting Point | 37-42 °C (lit.) | [4] |

| Boiling Point | 349.8 ± 42.0 °C (Predicted) | [4] |

| Density | 1.952 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in common organic solvents | [4] |

| Flash Point | >110 °C (>230 °F) | [5] |

Synthesis and Purification

The synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a multi-step process that typically begins with a suitably substituted aniline. A plausible and efficient synthetic route involves the diazotization of 4-bromo-2,6-dichloroaniline, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source (a variation of the Sandmeyer reaction).

Workflow for the Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

Caption: A three-step synthetic workflow for 4-Bromo-2,6-dichlorobenzenesulfonyl chloride.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative method based on established chemical principles for the synthesis of arylsulfonyl chlorides from anilines.[6]

Step 1: Synthesis of 4-Bromo-2,6-dichloroaniline

-

To a solution of 2,6-dichloroaniline in carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO).

-

Heat the reaction mixture at approximately 60°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-bromo-2,6-dichloroaniline.

Step 2: Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride

-

Diazotization: Suspend 4-bromo-2,6-dichloroaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution at this temperature for 30 minutes.

-

Sulfonylation: In a separate flask, prepare a solution of copper(I) chloride in glacial acetic acid and saturate it with sulfur dioxide gas at 0°C.

-

Add the cold diazonium salt solution portion-wise to the sulfur dioxide solution, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 4-bromo-2,6-dichlorobenzenesulfonyl chloride, which can be further purified by crystallization or distillation under high vacuum.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-bromo-2,6-dichlorobenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack.

Reaction with Amines to Form Sulfonamides

The most common and medicinally relevant reaction of 4-bromo-2,6-dichlorobenzenesulfonyl chloride is its reaction with primary or secondary amines to form the corresponding sulfonamides.[7] This reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the synthesis of sulfonamides.

The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, followed by the departure of the chloride leaving group. The steric hindrance from the two ortho-chlorine atoms can decrease the reaction rate compared to less substituted sulfonyl chlorides, which may require slightly more forcing conditions or longer reaction times.

Applications in Drug Discovery and Development

While specific drugs containing the 4-bromo-2,6-dichlorobenzenesulfonamide moiety are not widely documented in publicly available literature, the strategic placement of the halogen atoms makes this reagent highly valuable for lead optimization in drug discovery programs.

The general class of 4-bromo-2-chlorophenyl-containing compounds has shown promise in the development of novel therapeutic agents. For instance, derivatives have been investigated for their potent inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria, and for their antimicrobial properties.[8]

The utility of 4-bromo-2,6-dichlorobenzenesulfonyl chloride in a drug discovery context can be envisioned in several ways:

-

Scaffold for Library Synthesis: It can be used as a core building block to generate a library of diverse sulfonamides by reacting it with a wide range of amines. These libraries can then be screened for biological activity against various targets.

-

Modulation of Physicochemical Properties: The three halogen atoms significantly increase the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. The specific substitution pattern can also influence the pKa of the sulfonamide proton, which is crucial for target binding and pharmacokinetic properties.

-

Platform for Late-Stage Functionalization: The para-bromo substituent is particularly valuable as it provides a site for further chemical modification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse functional groups to explore the structure-activity relationship (SAR) of a lead compound without having to re-synthesize the entire molecule from scratch.

Safety and Handling

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling to ensure laboratory safety.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid contact with skin and eyes. Do not breathe the dust. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent decomposition due to moisture.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a highly functionalized and versatile reagent with significant potential in the field of drug discovery and development. Its unique substitution pattern offers medicinal chemists a powerful tool for the synthesis of novel sulfonamides with tunable properties. The combination of steric hindrance, lipophilicity, and a handle for late-stage functionalization makes it an attractive building block for the creation of complex and potent therapeutic agents. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in the pursuit of new medicines.

References

-

ChemBK. (2024, April 10). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. Retrieved from [Link]

- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. (n.d.).

- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents. (n.d.).

- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5293-5313.

-

Fisher Scientific. (n.d.). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95%. Retrieved January 26, 2026, from [Link]

- Li, Y., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(15), 3453.

- US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents. (n.d.).

- EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents. (n.d.).

- Tadesse, M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022, 1-15.

- DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641.

- CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents. (n.d.).

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sandmeyer Reaction: A Practical Overview. Israel Journal of Chemistry, 54(3), 350-363.

-

PubChem. (n.d.). CID 174561770 | C12H8Br2Cl2O4S2. Retrieved January 26, 2026, from [Link]

- Jayakumar, S., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-4,6-dichlorobenzenesulfonyl chloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride

Introduction

2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a highly reactive, poly-halogenated aromatic sulfonyl chloride. As a functionalized building block, it holds significant potential for researchers, scientists, and drug development professionals. The presence of multiple halogen substituents and a reactive sulfonyl chloride group makes it a versatile reagent for introducing the 2-bromo-4,6-dichlorophenylsulfonyl moiety into a wide range of molecules. This moiety can serve multiple purposes: acting as a sterically demanding and electronically influential protecting group, forming the core of a pharmacophore, or providing a synthetic handle for further elaboration via cross-coupling reactions at the bromine-substituted position.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (CAS No. 351003-53-7)[1]. Due to the limited availability of detailed public data for this specific isomer, this document will also leverage the extensive information available for its close structural isomer, 4-Bromo-2,6-dichlorobenzenesulfonyl chloride (CAS No. 351003-54-8), to provide a more complete technical context for researchers. The subtle yet significant differences in substituent positioning between these isomers can influence reactivity and the spatial arrangement of resulting derivatives, a critical consideration in rational drug design.

Section 1: Physicochemical and Spectroscopic Properties

The physical and chemical properties of a reagent are fundamental to its handling, storage, and application in synthesis. The properties of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride and its 4-bromo isomer are summarized below. Both are solids at room temperature and are sensitive to moisture, a characteristic feature of sulfonyl chlorides which readily hydrolyze.

Table 1: Physicochemical Properties

| Property | 2-Bromo-4,6-dichlorobenzenesulfonyl chloride | 4-Bromo-2,6-dichlorobenzenesulfonyl chloride |

| CAS Number | 351003-53-7[1] | 351003-54-8[2][3] |

| Molecular Formula | C₆H₂BrCl₃O₂S[1] | C₆H₂BrCl₃O₂S[2][4] |

| Molecular Weight | 324.41 g/mol [4] | 324.39 g/mol [2] |

| Appearance | Not specified; expected to be a solid | White to cream crystals or powder[3] |

| Melting Point | Not specified | 37-42 °C[5][6] or 40-52 °C[3] |

| Boiling Point | Not specified | 349.8 ± 42.0 °C (Predicted)[5] |

| Density | Not specified | 1.952 ± 0.06 g/cm³ (Predicted)[5] |

| Sensitivity | Moisture Sensitive (Expected) | Moisture Sensitive[2][5] |

| Solubility | Soluble in common organic solvents (Expected) | Soluble in common organic solvents[5] |

The positioning of the bromine atom at the 2-position, flanked by a chlorine and the sulfonyl chloride group, likely introduces significant steric hindrance around the sulfur atom compared to the 4-bromo isomer. This steric crowding can influence its reactivity with nucleophiles.

Section 2: Synthesis and Manufacturing

Arylsulfonyl chlorides are typically synthesized via the diazotization of an appropriate aniline derivative followed by a sulfonyl chlorination reaction (a variation of the Sandmeyer reaction). Another common route involves the direct chlorosulfonation of an aromatic ring, though this can sometimes lead to issues with regioselectivity. A general and robust method for preparing substituted benzenesulfonyl chlorides from anilines is detailed below.

Plausible Synthetic Workflow: From Substituted Aniline

The synthesis of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride would logically start from 2-Bromo-4,6-dichloroaniline. The process involves two key steps: formation of a stable diazonium salt and its subsequent reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source.

Caption: General workflow for synthesizing the title compound.

Experimental Protocol: Synthesis of a Substituted Benzenesulfonyl Chloride

This protocol is adapted from established procedures for similar transformations[7]. Extreme caution is required as diazonium salts can be explosive when isolated and dry.

-

Diazotization:

-

Suspend 2-bromo-4,6-dichloroaniline (1 equiv.) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (1.05 equiv.) in water dropwise, ensuring the temperature remains below 5 °C[7].

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sulfonyl Chlorination:

-

In a separate flask, prepare a solution of acetic acid saturated with sulfur dioxide gas.

-

Add copper(I) chloride (catalytic amount, ~0.1 equiv.) to this solution.

-

Cool the sulfur dioxide solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution (to neutralize acids), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

-

Purify the crude product by recrystallization or column chromatography.

-

Section 3: Chemical Reactivity and Handling

The core reactivity of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is dictated by the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it an excellent sulfonylating agent for a wide variety of nucleophiles.

Mechanism of Sulfonylation

The reaction proceeds via a nucleophilic attack on the sulfur atom, followed by the elimination of the chloride leaving group. The presence of two electron-withdrawing chlorine atoms on the aromatic ring increases the electrophilicity of the sulfur center, making the compound a highly reactive sulfonylating agent[8].

Caption: Generalized mechanism for sulfonamide formation.

Experimental Protocol: General Sulfonylation of an Amine

This protocol describes a typical procedure for forming a sulfonamide, a common linkage in many pharmaceutical compounds.

-

Reaction Setup:

-

Dissolve the amine (1 equiv.) in a suitable aprotic solvent (e.g., dichloromethane, THF, or pyridine) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a non-nucleophilic base (1.1-1.5 equiv.), such as triethylamine or diisopropylethylamine, to act as an acid scavenger. If pyridine is the solvent, it can serve as both solvent and base.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reagent Addition:

-

Dissolve 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.05 equiv.) in a minimal amount of the same solvent.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

-

-

Reaction and Monitoring:

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1M HCl (to remove excess base), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude sulfonamide by recrystallization or flash column chromatography on silica gel[8].

-

Safety and Handling

Based on data for the isomeric 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, this class of compounds is corrosive and moisture-sensitive.[4][5]

-

Hazards: Causes severe skin burns and eye damage.[4][9] The material is corrosive and can cause burns to the respiratory tract upon inhalation.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[4][10] All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon)[5].

-

Spills: In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it in a suitable container for disposal[10].

Section 4: Applications in Research and Drug Discovery

The utility of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride in drug discovery stems from the unique combination of its reactive handle and the physicochemical properties imparted by the substituted aryl ring.

-

Synthesis of Biologically Active Sulfonamides: The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibacterial drugs, diuretics, and protease inhibitors. This reagent allows for the facile synthesis of novel sulfonamides where the bulky and electron-poor 2-bromo-4,6-dichlorophenyl group can be used to probe steric pockets in enzyme active sites or modulate the acidity of the sulfonamide N-H bond.

-

Covalent Inhibitors: The sulfonyl chloride itself can act as a reactive electrophile or "warhead" to form covalent bonds with nucleophilic residues (like lysine or cysteine) on a target protein. More commonly, the resulting sulfonamide or sulfonate ester can be incorporated into a larger molecule designed for targeted covalent inhibition[11].

-

Synthetic Handle for Further Diversification: The bromine atom on the aromatic ring provides a valuable site for further chemical modification. It can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the late-stage diversification of a lead compound, enabling the rapid generation of an analogue library to explore structure-activity relationships (SAR).

-

Fragment-Based Drug Discovery (FBDD): The 2-bromo-4,6-dichlorophenylsulfonyl fragment can be used in FBDD campaigns. Its unique steric and electronic profile can be used to identify initial low-affinity hits that can be subsequently optimized into more potent leads.

Conclusion

2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a valuable and highly reactive chemical tool for organic synthesis and medicinal chemistry. Its ability to act as a potent sulfonylating agent, combined with the potential for post-synthetic modification at the bromine position, makes it a versatile building block for constructing complex molecules. While detailed experimental data for this specific isomer is not abundant in the public domain, a thorough understanding of its properties and reactivity can be extrapolated from its close isomer and the general principles of sulfonyl chloride chemistry. Proper handling and storage are critical due to its corrosive and moisture-sensitive nature. For researchers in drug discovery, this reagent offers a unique combination of features to create novel chemical entities with tailored biological and pharmacological profiles.

References

Sources

- 1. 2-Bromo-4,6-dichlorobenzenesulfonyl chloride [oakwoodchemical.com]

- 2. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. L19879.03 [thermofisher.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. 4-溴-2,6-二氯苯磺酰氯 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation of 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a polysubstituted aromatic sulfonyl chloride. Its molecular structure, featuring a bromine atom, two chlorine atoms, and a sulfonyl chloride group on a benzene ring, makes it a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The sulfonyl chloride moiety is a reactive functional group that readily participates in nucleophilic substitution reactions, allowing for the introduction of the 2-bromo-4,6-dichlorophenylsulfonyl group into various molecular scaffolds.

Accurate structural confirmation and purity assessment of such reagents are paramount in drug discovery and development to ensure the reliability and reproducibility of synthetic protocols and the quality of the final products. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectral data for 2-bromo-4,6-dichlorobenzenesulfonyl chloride, offering a foundational reference for its characterization.

Chemical Structure and Properties

-

IUPAC Name: 2-Bromo-4,6-dichlorobenzenesulfonyl chloride

-

Molecular Formula: C₆H₂BrCl₃O₂S

-

Molecular Weight: 324.41 g/mol

-

CAS Number: 351003-53-7

The chemical structure of 2-bromo-4,6-dichlorobenzenesulfonyl chloride is depicted below:

Figure 1. Chemical structure of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride.

Predicted Spectral Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-bromo-4,6-dichlorobenzenesulfonyl chloride, both ¹H and ¹³C NMR are crucial for structural verification.

The ¹H NMR spectrum of 2-bromo-4,6-dichlorobenzenesulfonyl chloride is expected to be simple, showing two distinct signals in the aromatic region, each corresponding to one of the two protons on the benzene ring.

-

Expected Chemical Shifts (δ): The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the sulfonyl chloride, bromine, and chlorine substituents. The proton at position 3 (ortho to the bromine and meta to the sulfonyl chloride and a chlorine) and the proton at position 5 (ortho to two chlorine atoms and meta to the sulfonyl chloride and bromine) will have different electronic environments. Based on data for similar substituted benzenes, the following chemical shifts are predicted:

-

H-3: ~7.8 - 8.0 ppm (doublet)

-

H-5: ~7.6 - 7.8 ppm (doublet)

-

-

Coupling Constants (J): The two aromatic protons are meta to each other, which will result in a small coupling constant (⁴JHH).

-

J(H-3, H-5): ~2-3 Hz

-

The expected ¹H NMR spectral data is summarized in the table below:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | Doublet (d) | ~2-3 |

| H-5 | 7.6 - 7.8 | Doublet (d) | ~2-3 |

Causality behind Predictions: The strong electron-withdrawing nature of the sulfonyl chloride group and the halogens deshields the aromatic protons, shifting their signals downfield into the 7.6-8.0 ppm range. The precise positions are influenced by the additive effects of the substituents. The meta-relationship between the two non-equivalent protons leads to the characteristic small doublet splitting pattern.

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the substitution pattern, six distinct signals are expected for the six carbons of the benzene ring.

-

Expected Chemical Shifts (δ): The chemical shifts of the carbon atoms are significantly affected by the attached substituents.

-

C-1 (ipso-SO₂Cl): ~140 - 142 ppm. The carbon attached to the electron-withdrawing sulfonyl chloride group will be significantly deshielded.

-

C-2 (ipso-Br): ~120 - 125 ppm. The carbon bearing the bromine atom will be influenced by the "heavy atom effect," which can result in a less downfield shift compared to what might be expected based on electronegativity alone.[1]

-

C-3: ~130 - 133 ppm. This carbon is adjacent to the bromine and will be deshielded.

-

C-4 (ipso-Cl): ~135 - 138 ppm. The carbon attached to the chlorine atom will be deshielded.

-

C-5: ~128 - 131 ppm. This carbon is situated between two chlorine atoms and will experience their deshielding effects.

-

C-6 (ipso-Cl): ~133 - 136 ppm. The carbon attached to the second chlorine atom will also be deshielded.

-

The expected ¹³C NMR spectral data is summarized in the table below:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 140 - 142 |

| C-2 | 120 - 125 |

| C-3 | 130 - 133 |

| C-4 | 135 - 138 |

| C-5 | 128 - 131 |

| C-6 | 133 - 136 |

Causality behind Predictions: The electronegativity and anisotropic effects of the sulfonyl chloride and halogen substituents are the primary determinants of the carbon chemical shifts. Carbons directly attached to these electron-withdrawing groups (ipso-carbons) are generally shifted downfield. The relative positions of the signals are estimated based on empirical data for similar halogenated and sulfonated aromatic compounds.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-bromo-4,6-dichlorobenzenesulfonyl chloride will be characterized by absorptions corresponding to the sulfonyl chloride group and the substituted benzene ring.

-

Expected Absorption Bands:

-

S=O Asymmetric Stretch: 1380 - 1410 cm⁻¹ (strong). This is a characteristic and intense absorption for sulfonyl chlorides.

-

S=O Symmetric Stretch: 1180 - 1210 cm⁻¹ (strong). Another strong and characteristic band for the sulfonyl chloride group.

-

Aromatic C=C Stretch: 1550 - 1600 cm⁻¹. Multiple bands of variable intensity are expected in this region.

-

Aromatic C-H Stretch: 3050 - 3100 cm⁻¹. Weak to medium intensity bands.

-

C-Cl Stretch: 700 - 850 cm⁻¹. Strong absorptions in the fingerprint region.[4]

-

C-Br Stretch: 500 - 690 cm⁻¹. Strong absorption, potentially outside the range of standard mid-IR spectrometers.[4][5]

-

S-Cl Stretch: 500 - 600 cm⁻¹. A medium to strong absorption.

-

The expected IR absorption bands are summarized in the table below:

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

| SO₂Cl | Asymmetric S=O Stretch | 1380 - 1410 | Strong |

| SO₂Cl | Symmetric S=O Stretch | 1180 - 1210 | Strong |

| Aromatic Ring | C=C Stretch | 1550 - 1600 | Variable |

| Aromatic Ring | C-H Stretch | 3050 - 3100 | Weak-Medium |

| C-Cl | Stretch | 700 - 850 | Strong |

| C-Br | Stretch | 500 - 690 | Strong |

| S-Cl | Stretch | 500 - 600 | Medium-Strong |

Causality behind Predictions: The positions of the S=O stretching vibrations are characteristic of the sulfonyl chloride functional group. The aromatic C=C and C-H stretching frequencies are typical for substituted benzenes. The C-Cl and C-Br stretching vibrations appear in the fingerprint region and their exact positions can be influenced by the overall substitution pattern of the ring.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a complex isotopic cluster for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6] The most abundant isotopes are ¹²C, ¹H, ¹⁶O, ³²S, ³⁵Cl, and ⁷⁹Br. The monoisotopic mass of the molecular ion containing these isotopes is approximately 320.8 Da. The full isotopic pattern will be a cluster of peaks.

-

Isotopic Pattern: The presence of one bromine and three chlorine atoms will result in a characteristic and complex isotopic pattern for the molecular ion and any fragments containing these halogens. The relative intensities of the M, M+2, M+4, M+6, and M+8 peaks will be determined by the natural abundances of the bromine and chlorine isotopes. This pattern is a definitive indicator of the elemental composition.[6][7]

-

Major Fragmentation Pathways: Electron ionization (EI) mass spectrometry would likely lead to the following fragmentation patterns:

-

Loss of Cl radical: [M - Cl]⁺. This would involve the cleavage of the S-Cl bond to give a sulfonyl radical cation.

-

Loss of SO₂: [M - SO₂]⁺. This would result in the formation of a 2-bromo-4,6-dichlorophenyl cation.

-

Loss of SO₂Cl radical: [M - SO₂Cl]⁺. This would correspond to the 2-bromo-4,6-dichlorophenyl cation.

-

The predicted mass spectral data is summarized in the table below:

| m/z (for most abundant isotopes) | Proposed Fragment |

| ~321 | [C₆H₂⁷⁹Br³⁵Cl₃O₂S]⁺ (Molecular Ion) |

| ~286 | [M - Cl]⁺ |

| ~257 | [M - SO₂]⁺ |

| ~222 | [M - SO₂Cl]⁺ |

Causality behind Predictions: The fragmentation of benzenesulfonyl chlorides upon electron ionization typically involves the cleavage of the bonds around the sulfur atom. The S-Cl bond is relatively weak and its cleavage is a common initial fragmentation step. Subsequent loss of sulfur dioxide is also a characteristic fragmentation pathway for aromatic sulfonyl compounds. The isotopic distribution of bromine and chlorine provides a powerful tool for confirming the presence and number of these halogen atoms in the molecule and its fragments.[6]

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed above. These protocols should be adapted based on the specific instrumentation available.

NMR Spectroscopy

Figure 2. Workflow for NMR data acquisition and analysis.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-bromo-4,6-dichlorobenzenesulfonyl chloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128-1024) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent or internal standard signal (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[8]

-

If the sample is soluble, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[8]

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty ATR crystal or the KBr pellet holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry

Figure 3. General workflow for mass spectrometry analysis.

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).[9]

-

-

Ionization:

-

For GC-MS, Electron Ionization (EI) is commonly used.

-

For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typical choices.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic cluster.

-

Analyze the fragmentation pattern to gain structural information.

-

Compare the observed spectrum with predicted patterns or database entries.

-

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of 2-bromo-4,6-dichlorobenzenesulfonyl chloride. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established spectroscopic principles and comparison with analogous compounds, serve as a robust framework for the identification and structural verification of this important synthetic reagent. The outlined experimental protocols offer a practical guide for researchers to obtain high-quality spectral data. Adherence to these analytical methodologies will ensure the integrity and reproducibility of research and development efforts that utilize 2-bromo-4,6-dichlorobenzenesulfonyl chloride.

References

-

PubChem. (n.d.). 2-Bromo-1,4-dichlorobenzene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

ChemBK. (2024, April 10). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

-

SpectraBase. (n.d.). 1-Bromo-2,6-dichlorobenzene - Optional[13C NMR] - Spectrum. Retrieved January 26, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved January 26, 2026, from [Link]

-

Fisher Scientific. (n.d.). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95%. Retrieved January 26, 2026, from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 26, 2026, from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved January 26, 2026, from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved January 26, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis. Retrieved January 26, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved January 26, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved January 26, 2026, from [Link]

Sources

- 1. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 2,4-Dichlorobenzyl chloride(94-99-5) 13C NMR [m.chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride for the Research Scientist

Introduction: Navigating the Chemistry of a Versatile Sulfonyl Chloride

This guide provides an in-depth exploration of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride (CAS No. 351003-54-8), a reactive compound pivotal in the synthesis of novel sulfonamides and other sulfonyl derivatives for drug discovery and development.[1] It is important to note that the isomeric compound 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is less commonly documented in readily available chemical literature. This document will focus on the properties and handling of the 4-bromo-2,6-dichloro isomer, for which substantial data exists. As a sulfonyl chloride, its reactivity is characterized by a highly electrophilic sulfur center, making it susceptible to nucleophilic attack.[2] This inherent reactivity, particularly its sensitivity to moisture, dictates the protocols for its storage, handling, and application in synthetic chemistry.[3][4] This guide will delve into the critical aspects of its solubility, a fundamental parameter for its effective use in reaction chemistry, and provide practical, field-proven methodologies for its handling and solubility determination.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is paramount for its safe and effective use in a laboratory setting. This compound is a white to off-white or cream-colored crystalline solid or powder with a melting point range of 37-48°C.[3][4][5] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][6] Inhalation may also cause respiratory irritation.[7] Therefore, stringent adherence to safety protocols, including the use of appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, is mandatory when handling this compound.[3][8] All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][8]

Table 1: Physicochemical Properties of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride

| Property | Value | Source(s) |

| CAS Number | 351003-54-8 | [4][5][9] |

| Molecular Formula | C₆H₂BrCl₃O₂S | [3][4][5][9] |

| Molecular Weight | 324.41 g/mol | [4][6][9] |

| Appearance | White to cream crystals or powder | [5] |

| Melting Point | 37-48 °C | [3][4][5] |

| Flash Point | >110°C (>230°F) | [3][4] |

| Sensitivity | Moisture sensitive | [3][4] |

Table 2: Hazard Identification and Safety Information

| Hazard | Description | Precautionary Measures | Source(s) |

| Corrosive | Causes severe skin burns and eye damage.[3][6] | Wear protective gloves, clothing, and eye/face protection.[3][8] | [3][6] |

| Respiratory Irritant | May cause respiratory irritation.[7] | Use only in a well-ventilated area or under a chemical fume hood. Do not breathe dust.[6][8] | [6][7][8] |

| Moisture Reactive | Reacts with water, potentially liberating toxic gas.[10] | Store in a dry, well-ventilated place. Keep container tightly closed.[7][8] | [7][8][10] |

Solubility Characteristics: A Critical Parameter for Reaction Design

The solubility of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a key factor in its application, influencing solvent selection for reactions, purification, and storage. While specific quantitative solubility data is not widely published, qualitative information and the general behavior of sulfonyl chlorides provide a strong basis for solvent selection.

Qualitative Solubility:

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is reported to be soluble in common organic solvents.[3] A structurally similar compound, 4-bromobenzenesulfonyl chloride, is soluble in organic solvents like dichloromethane and chloroform.[1] Given its chemical nature, it is expected to be soluble in a range of aprotic organic solvents.

Incompatibility with Protic and Certain Aprotic Solvents:

A critical consideration is the compound's reactivity with water and other nucleophilic solvents. Sulfonyl chlorides readily react with water to hydrolyze into the corresponding sulfonic acid.[2] This moisture sensitivity necessitates the use of anhydrous (dry) solvents and storage in a moisture-free environment.[3][4]

Furthermore, the reactivity of sulfonyl chlorides extends to other nucleophiles. Alcohols will react to form sulfonate esters, and amines will yield sulfonamides.[2] Therefore, protic solvents such as alcohols (e.g., methanol, ethanol) are generally unsuitable for dissolving 4-Bromo-2,6-dichlorobenzenesulfonyl chloride without initiating a chemical reaction.

Caution should also be exercised with certain aprotic solvents. For instance, dimethyl sulfoxide (DMSO) can react with oxidizing agents, and while not explicitly documented for this specific compound, its use with reactive sulfonyl chlorides should be approached with care.[11] Similarly, some polar aprotic solvents like dimethylformamide (DMF) can be reactive with related compounds under certain conditions and may not be ideal choices without prior validation.[12]

Recommended Solvents for Inert Dissolution:

Based on the general properties of sulfonyl chlorides and available information, the following anhydrous aprotic solvents are recommended for dissolving 4-Bromo-2,6-dichlorobenzenesulfonyl chloride for synthetic applications where the compound's integrity is to be maintained:

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Hydrocarbons: Toluene, Hexanes (lower solubility expected)

-

Other Aprotic Solvents: Acetonitrile

The choice of solvent will ultimately depend on the specific requirements of the reaction, including the desired concentration, reaction temperature, and compatibility with other reagents.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride in a given solvent. This protocol is designed as a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the solubility of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride in a selected anhydrous solvent at a specific temperature.

Materials:

-

4-Bromo-2,6-dichlorobenzenesulfonyl chloride

-

Anhydrous solvent of choice (e.g., dichloromethane)

-

Small, dry vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance

-

Gas-tight syringes and needles

-

Syringe filters (PTFE, 0.2 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Methodology:

-

Preparation of Saturated Solutions (Excess Solid Method):

-

Accurately weigh an excess amount of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride into several dry vials. The excess is crucial to ensure saturation is reached.

-

Using a gas-tight syringe, add a precise volume of the anhydrous solvent to each vial.

-

Add a small, dry magnetic stir bar to each vial.

-

Seal the vials tightly and place them in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Stir the mixtures vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically by taking samples at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the excess solid to settle for at least one hour in the constant temperature bath.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a gas-tight syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered sample with the same anhydrous solvent to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Causality and Self-Validation:

-

Use of Anhydrous Solvents and Gas-Tight Syringes: This is essential to prevent the hydrolysis of the sulfonyl chloride, which would lead to inaccurate solubility measurements.[2]

-

Constant Temperature Bath: Solubility is temperature-dependent. Maintaining a constant temperature ensures the data is accurate and reproducible.

-

Equilibration Time: Allowing sufficient time for the solution to become saturated is critical. Analyzing samples at multiple time points can validate that equilibrium has been achieved.

-

Syringe Filtration: This step ensures that only the dissolved solid is measured, preventing artificially high solubility values from suspended microparticles.

-

Validated Analytical Method: The use of a calibrated analytical technique like HPLC or GC provides the necessary accuracy and precision for quantifying the solute concentration.

Diagram of the Experimental Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride.

Conclusion

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a valuable reagent for chemical synthesis, particularly in the development of new therapeutic agents. Its utility is, however, intrinsically linked to a comprehensive understanding of its chemical properties, especially its solubility and reactivity. This guide has provided a detailed overview of these aspects, emphasizing the importance of using anhydrous solvents and proper handling techniques to ensure the integrity of the compound and the success of synthetic endeavors. The provided experimental protocol for solubility determination offers a robust framework for researchers to generate reliable quantitative data, enabling more precise control over reaction conditions and ultimately facilitating the advancement of their research goals.

References

-

ChemBK. (2024, April 10). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. Retrieved from [Link]

-

Howei Pharm. CAS 351003-54-8 C6H2BrCl3O2S 4-Bromo-2,6-dichlorobenzene-1-sulfonyl chloride 95+%. Retrieved from [Link]

-

Fisher Scientific. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95%. Retrieved from [Link]

- Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.

- Unknown.

-

Organic Syntheses Procedure. 2,4-dinitrobenzenesulfenyl chloride. Retrieved from [Link]

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

- Fisher Scientific. Safety Data Sheet: 2,6-Dichlorobenzenesulfonyl chloride.

- Royal Society of Chemistry. (2025, August 6).

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- National Institutes of Health.

- Sigma-Aldrich. (2024, September 6).

- Unknown. Determining the water solubility of difficult-to-test substances A tutorial review.

-

Wikipedia. Sulfonyl halide. Retrieved from [Link]

- Unknown. (2026, January 4).

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Scientific Update. (2024, February 19). A Dangerous Bromance.

- Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-Bromobenzenesulfonyl chloride.

Sources

- 1. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95% 1 g | Request for Quote [thermofisher.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. CAS 351003-54-8 C6H2BrCl3O2S 4-Bromo-2,6-dichlorobenzene-1-sulfonyl chloride 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]

- 12. scientificupdate.com [scientificupdate.com]

electrophilic reactivity of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride

An In-Depth Technical Guide to the Electrophilic Reactivity of 2-Bromo-4,6-dichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Highly Activated Electrophile for Modern Synthesis

2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a polysubstituted aromatic sulfonyl chloride that serves as a powerful building block in organic synthesis. Its utility stems from the highly electrophilic nature of the sulfur atom within the sulfonyl chloride moiety, a reactivity profile that is significantly enhanced by the cumulative electron-withdrawing effects of its halogen substituents. This guide provides a detailed exploration of the compound's structural attributes, the resulting electrophilic reactivity, and its practical application in the synthesis of key molecular scaffolds, such as sulfonamides and sulfonate esters. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying principles that govern the reactivity of this versatile reagent, offering field-proven insights for its effective deployment in research and development.

Physicochemical Properties and Structural Analysis

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a solid at room temperature, a characteristic that simplifies handling and weighing compared to liquid analogues.[1] Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 351003-54-8 | [1][2] |

| Molecular Formula | C₆H₂BrCl₃O₂S | [1][2] |

| Molecular Weight | 324.41 g/mol | [1] |

| Appearance | White to cream crystals or powder | [3] |

| Melting Point | 37-48 °C | [1][2][4] |

| Sensitivity | Moisture sensitive | [2][4] |

The reactivity of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a direct consequence of its molecular architecture. The sulfonyl chloride group (-SO₂Cl) itself renders the sulfur atom highly electrophilic due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom.[5] This intrinsic electrophilicity is further amplified by the substituents on the aromatic ring.

The two chlorine atoms at positions 2 and 6, and the bromine atom at position 4, are all strongly electron-withdrawing via the inductive effect (-I effect). This pulls electron density away from the aromatic ring and, consequently, from the sulfur atom. This depletion of electron density makes the sulfur center exceptionally "electron-poor" or electrophilic, priming it for rapid reaction with a wide range of nucleophiles.

Core Electrophilic Reactions: A Mechanistic Overview

The primary utility of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride lies in its reaction with nucleophiles, which proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center. The chloride ion is an excellent leaving group, facilitating the reaction.[5]

Reaction with Amines: Synthesis of Sulfonamides

The reaction with primary and secondary amines is one of the most important applications, yielding structurally diverse sulfonamides, a scaffold prevalent in pharmaceuticals.[6] The reaction proceeds readily, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.[7][8]

Mechanism: The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom. This is followed by the collapse of the tetrahedral intermediate, expelling the chloride ion. A final deprotonation step by a base yields the stable sulfonamide.

Experimental Protocol: General Synthesis of a Sulfonamide

-

System Setup: A round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the amine (1.0 eq) and an anhydrous aprotic solvent (e.g., Dichloromethane, THF). The solution is cooled to 0 °C in an ice bath.

-

Base Addition: A non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (2.0 eq) is added to the solution.

-

Reagent Addition: 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.1 eq), dissolved in a minimal amount of the same anhydrous solvent, is added dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-12 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with water or dilute HCl. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the pure sulfonamide.

Reaction with Alcohols: Synthesis of Sulfonate Esters

Alcohols react with 2-Bromo-4,6-dichlorobenzenesulfonyl chloride to form sulfonate esters. These esters are excellent leaving groups, often used to activate alcohols for subsequent nucleophilic substitution reactions.[9][10] The reaction invariably requires a base, such as pyridine, which serves both to activate the alcohol (by deprotonation) and to scavenge the HCl produced.[9]

Experimental Protocol: General Synthesis of a Sulfonate Ester

-

System Setup: To a solution of the alcohol (1.0 eq) in anhydrous pyridine or dichloromethane at 0 °C, add 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.

-

Workup: Pour the reaction mixture into ice-cold dilute HCl. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Reaction with Thiols: Synthesis of Thiosulfonates

Thiols, being more nucleophilic than their alcohol counterparts, react readily with sulfonyl chlorides to form thiosulfonates.[11][12] This reaction can also be performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Experimental Protocol: General Synthesis of a Thiosulfonate

-

System Setup: Dissolve the thiol (1.0 eq) and a base like triethylamine (1.1 eq) in a suitable solvent such as THF at room temperature.

-

Reagent Addition: Add a solution of 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (1.05 eq) in THF dropwise to the thiol solution.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours until the starting thiol is consumed (monitored by TLC).

-

Workup: Filter the reaction mixture to remove the triethylammonium chloride salt. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

Safety and Handling

As a highly reactive and corrosive compound, 2-Bromo-4,6-dichlorobenzenesulfonyl chloride must be handled with appropriate safety precautions.

-

Corrosivity: Causes severe skin burns and eye damage.[13][14] Always handle in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[1][13]

-

Moisture Sensitivity: The compound reacts with water (hydrolysis), so it should be stored in a tightly sealed container in a dry, cool, well-ventilated place, preferably under an inert atmosphere.[2][4][13]

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[13]

Conclusion

2-Bromo-4,6-dichlorobenzenesulfonyl chloride is a synthetically valuable reagent characterized by a highly electrophilic sulfur center. This reactivity, potentiated by the strong inductive effects of three halogen atoms on the phenyl ring, allows for efficient and reliable formation of sulfonamides, sulfonate esters, and thiosulfonates. By understanding the mechanistic principles governing its reactions and adhering to proper handling protocols, researchers can effectively leverage this compound for the construction of complex molecular architectures in pharmaceutical and materials science discovery.

References

-

UCL Discovery. (n.d.). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Retrieved from [Link]

- Google Patents. (2007). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.

-

Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 9.7: Reactions of Alcohols (CHM 223). Retrieved from [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Retrieved from [Link]

-

Reddit. (2025). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Wentzel Lab. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Retrieved from [Link]

-

ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrophilic chlorination by sulfuryl chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

-

Frostburg State University Chemistry Department. (2019). Reactions of thiols. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

-

Saya's World of Chemistry. (2021). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

YouTube. (2021). CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

SlidePlayer. (n.d.). Reactions of Alcohols. Retrieved from [Link]

-

Fiveable. (n.d.). Sulfonyl Chloride Definition - Organic Chemistry Key Term. Retrieved from [Link]

- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

-

National Institutes of Health. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Retrieved from [Link]

-

ChemBK. (2024). 4-Bromo-2,6-dichlorobenzenesulfonyl chloride. Retrieved from [Link]

-

YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2,4-dichlorobenzene. Retrieved from [Link]

Sources

- 1. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride technical grade 351003-54-8 [sigmaaldrich.com]

- 2. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, 95% 1 g | Request for Quote [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. fiveable.me [fiveable.me]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 12. m.youtube.com [m.youtube.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Navigating the Synthesis of Complex Molecules: A Technical Guide to 4-Bromo-2,6-dichlorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of medicinal chemistry. Halogens can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. Within this context, polysubstituted benzene rings serve as invaluable synthons. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride has emerged as a significant building block, offering a unique combination of reactive sites and electronic properties for the construction of complex sulfonamides and other pharmacologically relevant molecules.

This technical guide provides an in-depth exploration of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride, covering its commercial availability, physicochemical properties, synthesis, and applications, with a particular focus on its utility in drug development. It is important to note the existence of its isomer, 2-Bromo-4,6-dichlorobenzenesulfonyl chloride (CAS No. 351003-53-7). While both isomers are available, this guide will focus on the more extensively documented 4-bromo isomer (CAS No. 351003-54-8).

Physicochemical Properties and Commercial Availability

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a white to off-white or yellowish solid at room temperature.[1][2] It is sensitive to moisture and should be stored in a dry, inert atmosphere.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 351003-54-8 | [2][3][4] |

| Molecular Formula | C₆H₂BrCl₃O₂S | [2][3][4] |

| Molecular Weight | 324.41 g/mol | [1][3][4] |

| Melting Point | 37-48 °C | [1][2][3] |

| Boiling Point | 349.8 °C (Predicted) | [1][3] |

| Density | ~1.952 g/cm³ (Predicted) | [1][3] |

| Flash Point | >110 °C (>230 °F) | [2][3] |

| Purity | Typically ≥95% | [2][4] |

Commercial Suppliers:

This reagent is readily available from several chemical suppliers in various quantities, typically with a purity of 95% or higher. Some of the major suppliers include:

Pricing can vary based on the supplier and the quantity purchased. It is advisable to request quotes from multiple vendors.

Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride

One common industrial approach involves the direct chlorosulfonation of an appropriately substituted arene with chlorosulfuric acid.[7] Another versatile method is the conversion of sulfonyl hydrazides to sulfonyl chlorides using N-chlorosuccinimide (NCS).[8][9]

A highly relevant synthetic strategy for this class of compounds involves the diazotization of an aniline precursor followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. The following diagram illustrates a plausible synthetic pathway adapted from a known procedure for a related compound.[10]

Figure 1. Plausible synthetic workflow for 4-Bromo-2,6-dichlorobenzenesulfonyl chloride.

Applications in Drug Development: Synthesis of Sulfonamides

The primary utility of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride in drug discovery lies in its role as a precursor to sulfonamides. The sulfonamide moiety is a key functional group in a wide range of therapeutic agents. The synthesis of N-substituted sulfonamides from this reagent is a robust and well-established nucleophilic substitution reaction.[11]

The electron-withdrawing nature of the two chlorine atoms on the benzene ring enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it highly reactive towards nucleophiles such as primary and secondary amines.[11]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

The following is an adaptable, step-by-step protocol for the synthesis of N-substituted-4-bromo-2,6-dichlorobenzenesulfonamides, based on a similar procedure for a related compound.[11]

-